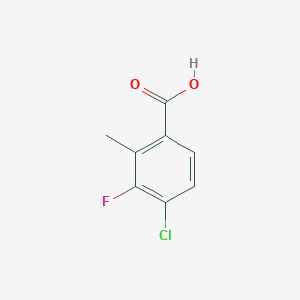

4-Chloro-3-fluoro-2-methylbenzoic acid

Description

Significance of Halogenated Benzoic Acid Scaffolds in Advanced Synthesis

Halogenated benzoic acid derivatives are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates. The presence of halogen atoms on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

For instance, compounds like 4-chloro-2-fluorobenzoic acid serve as starting reagents in the synthesis of pharmaceuticals such as the diuretic furosemide. sigmaaldrich.com Furthermore, halogenated benzoic acids are instrumental in creating novel herbicides and potential liquid crystals. sigmaaldrich.com The strategic placement of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity.

Moreover, polysubstituted building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid are recognized as multireactive platforms for heterocyclic oriented synthesis (HOS), enabling the creation of diverse libraries of nitrogen-containing heterocycles such as benzimidazoles, quinoxalinones, and benzodiazepinediones, which are significant in drug discovery. nih.gov

Historical Context of Benzoic Acid Derivatives in Synthetic Methodologies

The history of benzoic acid itself dates back to the 16th century, when it was first described by pioneers like Nostradamus through the dry distillation of gum benzoin. However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. The discovery of its antifungal properties by Salkowski in 1875 marked the beginning of its commercial use. google.com

Early industrial production methods involved the hydrolysis of benzotrichloride, a process that often yielded chlorinated benzoic acid derivatives as byproducts. google.com Over time, more efficient and environmentally benign methods were developed, with the current commercial production standard being the partial oxidation of toluene (B28343) catalyzed by cobalt or manganese naphthenates. google.com

The evolution of synthetic methodologies has seen benzoic acid and its derivatives become indispensable tools. From their use as simple preservatives, their role has expanded dramatically. In the laboratory, the synthesis of benzoic acid is a classic pedagogical exercise, while its derivatives are now central to the synthesis of dyes, plasticizers, and a vast array of pharmaceutical compounds. google.comchemicalbook.com The development of reactions like Friedel-Crafts acylation and various lithiation techniques has further broadened the synthetic utility of these scaffolds, allowing for the precise introduction of functional groups to create highly tailored molecules. google.com

Scope and Research Imperatives for 4-Chloro-3-fluoro-2-methylbenzoic Acid

While extensive research exists for many halogenated benzoic acids, specific published studies focusing exclusively on this compound are not abundant in publicly accessible literature. However, the research imperatives for this compound can be inferred from the established applications of its structural isomers and other closely related molecules.

The primary research interest in a compound like this compound lies in its potential as a specialized building block in medicinal chemistry and materials science. For example, the related isomer, 2-chloro-6-fluoro-3-methylbenzoic acid, has been identified as a key intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are under investigation for the treatment of obesity. guidechem.com Similarly, other fluorinated benzoic acid derivatives, such as 4-fluoro-3-methylbenzoic acid, are valued as versatile building blocks for creating active pharmaceutical ingredients (APIs). ossila.com

Given these precedents, the research scope for this compound would logically involve its application in the synthesis of novel bioactive compounds. Its unique substitution pattern offers a distinct electronic and steric profile that could be exploited to fine-tune the biological activity and selectivity of new therapeutic agents. Future research would likely focus on incorporating this scaffold into larger molecules and evaluating their efficacy in areas where halogenated aromatics have already proven valuable, such as oncology, infectious diseases, and metabolic disorders. Furthermore, its utility in creating specialized polymers or functional materials remains an open area for exploration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| CAS Number | 157652-29-4 sigmaaldrich.com |

| Predicted Boiling Point | 302.9 ± 37.0 °C sigmaaldrich.com |

| Predicted Density | 1.403 ± 0.06 g/cm³ sigmaaldrich.com |

| Appearance | Solid (form) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVRMICSRMVWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283584 | |

| Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-29-4 | |

| Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157652-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Functionalization Strategies of 4 Chloro 3 Fluoro 2 Methylbenzoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization. Its conversion into esters, amides, alcohols, aldehydes, and acid halides opens up extensive possibilities for creating diverse chemical entities.

Esterification and Amidation Reactions for Diverse Compound Libraries

Esterification and amidation are fundamental transformations for converting carboxylic acids into more complex molecules, often improving their biological properties or utility as synthetic intermediates.

Esterification: The conversion of 4-chloro-3-fluoro-2-methylbenzoic acid to its corresponding esters can be achieved through several standard protocols. Fischer esterification, involving refluxing the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method. Alternatively, for milder conditions, the acid can be treated with an alkyl halide in the presence of a base. The resulting esters, such as methyl 4-chloro-3-fluoro-2-methylbenzoate, are valuable building blocks in organic synthesis. bldpharm.comcymitquimica.com

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride (see Section 3.1.3), which then readily reacts with a primary or secondary amine. This two-step process allows for the formation of a stable amide bond, leading to the creation of extensive compound libraries with varied functionalities.

Table 1: Representative Ester and Amide Derivatives

| Derivative Type | Example Structure Name | Typical Reagents | Purpose/Application |

|---|---|---|---|

| Ester | Methyl 4-chloro-3-fluoro-2-methylbenzoate bldpharm.com | Methanol (CH₃OH), H₂SO₄ | Intermediate for further synthesis, building block for complex molecules. |

| Ester | Ethyl 4-chloro-3-fluoro-2-methylbenzoate | Ethanol (C₂H₅OH), H₂SO₄ | Modulation of lipophilicity and pharmacokinetic properties. |

| Amide | 4-Chloro-3-fluoro-N,2-dimethylbenzamide | 1. SOCl₂ 2. Methylamine (CH₃NH₂) | Introduction of hydrogen bond donors/acceptors for biological activity. |

| Amide | N-Benzyl-4-chloro-3-fluoro-2-methylbenzamide | 1. SOCl₂ 2. Benzylamine (C₆H₅CH₂NH₂) | Scaffold for medicinal chemistry exploration. |

Reduction to Alcohol and Aldehyde Derivatives for Further Elaboration

The reduction of the carboxylic acid group to an alcohol or aldehyde provides key intermediates for subsequent synthetic transformations, such as oxidation, etherification, or carbon-chain extension.

Reduction to Alcohols: The direct reduction of benzoic acids to their corresponding benzyl (B1604629) alcohols is an important transformation. sci-hub.se While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods have been developed. One such method involves the use of a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent, which can effectively reduce substituted benzoic acids, including 4-chlorobenzoic and 2-methylbenzoic acid, to alcohols. acs.org This reaction proceeds under mild conditions and tolerates various functional groups, including halogens. acs.org Another approach utilizes a sodium borohydride–bromine (NaBH₄–Br₂) system in tetrahydrofuran (B95107) (THF), which has been shown to reduce various benzoic acids to alcohols in good yields. sci-hub.se For highly selective reductions, particularly in the presence of other reducible groups like amides, the carboxylic acid can first be converted to a mixed anhydride (B1165640), which is then reduced with sodium borohydride. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol. One synthetic route to the corresponding 4-chloro-3-fluorobenzaldehyde (B1349764) involves the reductive carbonylation of an aryl iodide using carbon monoxide (CO) and hydrogen (H₂) with a rhodium catalyst. chemicalbook.com While this starts from a different precursor, it highlights a method for obtaining the aldehyde derivative. Direct conversion from the benzoic acid often proceeds via the corresponding acid chloride, which can then be reduced using a poisoned catalyst (e.g., Rosenmund reduction) or specific hydride reagents.

Table 2: Methods for the Reduction of the Carboxylic Acid Group

| Transformation | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acid to Alcohol | Manganese-Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃ | Mild conditions, good yields, tolerance of halogens. | acs.org |

| Acid to Alcohol | Borohydride-Halogen System | NaBH₄, Br₂ in THF | Cost-effective, satisfactory yields. | sci-hub.se |

| Acid to Alcohol | Mixed Anhydride Reduction | 1. Isobutyl chloroformate 2. NaBH₄, Methanol | High chemoselectivity, rapid reaction. | nih.gov |

| (Related) Iodide to Aldehyde | Reductive Carbonylation | CO, H₂, RhI₃, PPh₃, Et₃N | Provides access to aldehyde derivative from aryl halide. | chemicalbook.com |

Formation of Acid Halides and Anhydrides as Reactive Intermediates

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids, serving as crucial intermediates for acylation reactions to form esters, amides, and ketones.

Acid Halides: The most common acid halide derivative is the acid chloride. 4-Chloro-3-fluoro-2-methylbenzoyl chloride can be readily synthesized from the parent benzoic acid by treatment with a standard chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose, often with a catalytic amount of dimethylformamide (DMF), as is oxalyl chloride in an inert solvent. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic substitution by the chloride ion. The resulting 4-chloro-3-fluoro-2-methylbenzoyl chloride is a versatile intermediate for Friedel-Crafts acylations and for the synthesis of esters and amides under mild conditions. chemimpex.comgoogle.com

Anhydrides: Symmetric or mixed anhydrides can also be formed. Symmetric anhydrides are typically prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides, which are also effective acylating agents, can be synthesized by reacting the carboxylic acid with another acid chloride (e.g., acetyl chloride) or a chloroformate. These intermediates are particularly useful in peptide synthesis and other sensitive acylation reactions.

Table 3: Reagents for the Formation of Reactive Intermediates

| Intermediate | Reagent | Formula | Typical Use |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride | SOCl₂ | Synthesis of amides, esters, and Friedel-Crafts acylation. |

| Acid Chloride | Oxalyl Chloride | (COCl)₂ | Milder conditions, volatile byproducts. |

| Mixed Anhydride | Isobutyl Chloroformate | ClCO₂CH₂CH(CH₃)₂ | Selective acylation, peptide synthesis. |

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of this compound offers sites for further functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions on Halogenated and Alkylated Benzoic Acids

The introduction of new substituents onto the aromatic ring is governed by the directing effects of the four existing groups:

-CH₃ (at C2): Activating, ortho-, para-directing.

-F (at C3): Deactivating, ortho-, para-directing.

-Cl (at C4): Deactivating, ortho-, para-directing.

-COOH (at C1): Deactivating, meta-directing.

Introducing an additional halogen atom onto the aromatic ring requires careful selection of reagents and conditions to control regioselectivity. kyoto-u.ac.jp

Traditional Halogenation: Electrophilic bromination (with Br₂/FeBr₃) or chlorination (with Cl₂/AlCl₃) are standard methods. masterorganicchemistry.com Given the directing effects on the this compound ring, these reactions would likely lead to substitution at the C6 position, driven by the activating methyl group, or potentially at the C5 position.

Directed Halogenation: Modern synthetic methods offer greater control over regioselectivity. For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective halogenation of complex molecules. rsc.org A Pd(II)-catalyzed reaction using N-bromophthalimide (NBP) has been shown to achieve meta-C-H bromination of substituted benzoic acids, a transformation that can provide access to isomers not easily obtained through classical electrophilic substitution. rsc.org The choice of directing group and catalyst is crucial for achieving high selectivity in such systems. The regioselective functionalization of polyhalogenated arenes can also be achieved through halogen-metal exchange reactions followed by quenching with an electrophile, although this proceeds via a different, non-electrophilic aromatic substitution mechanism. thieme-connect.de

Table 4: Potential Halogenation Strategies and Outcomes

| Reaction | Reagents | Mechanism | Likely Major Product |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | 6-Bromo-4-chloro-3-fluoro-2-methylbenzoic acid |

| Electrophilic Chlorination | Cl₂, AlCl₃ | Electrophilic Aromatic Substitution | 4,6-Dichloro-3-fluoro-2-methylbenzoic acid |

| Directed C-H Bromination | N-Bromophthalimide (NBP), Pd(II) catalyst | Directed C-H Activation | Potentially 5-Bromo-4-chloro-3-fluoro-2-methylbenzoic acid (depending on directing group influence) |

Nitration and Sulfonation Studies

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on the this compound ring are governed by the cumulative directing effects of the existing substituents: the carboxyl group (-COOH), the methyl group (-CH₃), the chloro group (-Cl), and the fluoro group (-F). The carboxyl group is a deactivating, meta-directing group. The methyl group is an activating, ortho- and para-directing group. The halogen substituents (fluoro and chloro) are deactivating yet ortho- and para-directing.

The two available positions for substitution are C5 and C6. The directing effects of the substituents on these positions can be summarized as follows:

| Substituent | Effect on Ring | Directing Influence | Position C5 | Position C6 |

| -COOH (at C1) | Deactivating | Meta | No influence | Strong meta-directing |

| -CH₃ (at C2) | Activating | Ortho, Para | Ortho-directing | Para-directing |

| -F (at C3) | Deactivating | Ortho, Para | Para-directing | Ortho-directing |

| -Cl (at C4) | Deactivating | Ortho, Para | Ortho-directing | No influence |

Considering these influences, the methyl group strongly activates the C6 position (para), and the carboxyl group also directs an incoming electrophile to C6 (meta to COOH). The fluorine atom further directs to C6 (ortho). Conversely, the C5 position is directed by the chloro and fluoro groups. Given the powerful activating and directing effect of the methyl group towards the C6 position, it is the most probable site for electrophilic attack.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would therefore be expected to yield 4-Chloro-3-fluoro-2-methyl-6-nitrobenzoic acid . guidechem.com Similarly, sulfonation using fuming sulfuric acid would likely result in the formation of 4-Chloro-3-fluoro-2-methyl-6-sulfobenzoic acid . The reaction conditions, such as temperature and concentration, would need to be carefully controlled to manage the deactivating effects of the halogens and the carboxylic acid.

Nucleophilic Aromatic Substitution Reactions in Activated Systems

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring, typically halogens, with nucleophiles. The reaction proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org This stabilization occurs through the delocalization of the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the ring is substituted with a deactivating carboxyl group and two halogens. However, the system is not strongly activated for traditional SNAr because the most powerful electron-withdrawing group, the carboxylate, is meta to both the chloro and fluoro substituents. libretexts.org Direct substitution of the chloro or fluoro groups requires forcing conditions due to the lack of ortho/para stabilization from a nitro or cyano group.

Despite this, SNAr reactions can be driven under certain conditions. The C-F bond is generally stronger than the C-Cl bond, making the chloro group the more probable leaving group. In some systems, converting a fluoro group to an amine can be a viable strategy, which then allows for further transformations like diazotization. mdpi.com For this compound, a regioselective substitution might be achieved, for instance, by reacting with strong nucleophiles like ammonia (B1221849) or alkoxides at high temperatures and pressures. The regioselectivity of such reactions, determining whether the C4-Cl or C3-F bond is replaced, would depend on a complex interplay of bond energies and the electronic environment of the specific carbon centers. nih.gov

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.orglibretexts.org The halogenated nature of this compound makes it a suitable substrate for such transformations, particularly at the C-Cl position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, would yield a biaryl compound. This is an extremely powerful method for creating C(sp²)–C(sp²) bonds. nih.govnih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This would allow for the introduction of a vinyl group at the C4 position of the benzoic acid.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes, to form an aryl-alkyne. wikipedia.orgorganic-chemistry.org This would enable the synthesis of derivatives containing an alkyne functional group attached to the C4 position.

A significant challenge in cross-coupling reactions involving substrates like this compound is the activation of the aryl chloride (C-Cl) bond. Aryl chlorides are less reactive and thus more difficult to activate than the corresponding bromides and iodides due to the stronger C-Cl bond. researchgate.net

Several strategies have been developed to overcome this hurdle:

Ligand Design: The use of electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst is crucial. libretexts.orgnih.gov These ligands facilitate the initial oxidative addition step, where the palladium complex inserts into the C-Cl bond, which is often the rate-limiting step of the catalytic cycle. libretexts.org

Catalyst Systems: Heterogeneous catalysts, such as palladium on activated carbon (Pd/C), have been shown to effectively catalyze the Suzuki coupling of aryl chlorides, sometimes even without the need for additional ligands. researchgate.netscite.airsc.org The catalytic activity in these cases is attributed to a synergistic electronic effect between the palladium surface and the aryl chloride. researchgate.netscite.ai

Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For instance, formate-mediated processes have been developed that proceed through novel catalytic cycles involving Pd(I) dimers, which can be effective for challenging substrates. nih.gov

| Coupling Reaction | Typical Catalyst/Ligand System | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Pd(OAc)₂, Pd/C, Pd-NHC complexes | Arylboronic acid/ester | C(sp²)-C(sp²) |

| Heck | Pd(OAc)₂, Palladacycles | Alkene | C(sp²)-C(sp²) (vinyl) |

| Sonogashira | Pd/Cu co-catalyst, Pd-NHC complexes | Terminal Alkyne | C(sp²)-C(sp) |

Stereochemical control in arylation reactions, particularly those involving ortho-substituted substrates, is an advanced topic of significant interest. For a molecule like this compound, the presence of substituents at the C2 (methyl) and C3 (fluoro) positions ortho to the C-C bond being formed in a cross-coupling reaction can lead to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.

In a Suzuki coupling of this compound with another substituted aryl ring, the resulting biaryl product could exist as a pair of enantiomers if the rotation around the newly formed C-C bond is sufficiently restricted by the ortho substituents. Achieving stereochemical control in such a reaction means selectively forming one enantiomer over the other. This can be accomplished through the use of chiral ligands on the palladium catalyst, which can create a chiral environment during the bond-forming reductive elimination step, thereby favoring the formation of one atropisomer. The carboxylate group itself can act as a directing group, influencing the orientation of the substrate as it coordinates to the metal center, which can also play a role in the stereochemical outcome. nih.gov

Enantioselective Synthesis Applications

While this compound is an achiral molecule, its rigid and highly substituted structure makes it a valuable precursor for the synthesis of chiral molecules, such as chiral auxiliaries or ligands for asymmetric catalysis.

A chiral auxiliary is a chiral compound that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product.

This compound can be converted into a chiral entity by reacting its carboxyl group with a readily available chiral molecule, such as a chiral amine or alcohol. For example, reaction with a single enantiomer of an amino alcohol would form a chiral amide or ester. The resulting molecule, now chiral, could be used to direct stereoselective transformations at other parts of the molecule or in other reactions entirely. The defined spatial arrangement of the methyl, fluoro, and chloro substituents provides a specific steric and electronic environment that can effectively bias the approach of reagents in a stereocontrolled manner.

Utilization in Organocatalytic Reactions for Stereochemical Induction

The strategic application of chiral organic molecules as catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. While direct and specific examples of derivatives of This compound being employed as organocatalysts for stereochemical induction are not extensively documented in the reviewed scientific literature, the structural features of this compound provide a clear blueprint for its potential derivatization into a chiral catalyst. The principles of organocatalysis, which rely on the formation of transient covalent or non-covalent interactions with substrate molecules, offer a framework for hypothesizing the roles that chiral derivatives of this benzoic acid could play. nih.gov

Organocatalysis is broadly categorized by its mode of substrate activation. nih.gov A chiral derivative of this compound, for instance, could be envisioned to operate through several established mechanisms. The development of bifunctional organocatalysts, which can activate two components of a reaction in a complementary fashion, has become a significant area of research in asymmetric synthesis. rsc.org

For instance, the carboxyl group of this compound could be functionalized with a chiral amine moiety. This would create a bifunctional catalyst capable of both acidic and basic activation. Such catalysts are instrumental in a variety of stereoselective transformations.

While specific research data on the application of this compound derivatives in this context is not available in the provided search results, the broader success of organocatalysis in industrial applications, such as the synthesis of the migraine drug telcagepant (B1682995), underscores the potential of novel chiral catalysts. nih.gov The synthesis of telcagepant utilized a Jørgensen–Hayashi-type catalyst, a well-established class of organocatalysts, to achieve a highly enantioselective 1,4-addition. nih.gov This highlights the power of organocatalysis in constructing complex chiral molecules.

A theoretical application could involve the asymmetric fluorination of aldehydes, a reaction of considerable interest in medicinal chemistry. beilstein-journals.orgnih.gov Chiral organocatalysts have been successfully used to mediate the enantioselective fluorination of α-chloroaldehydes, yielding products with high enantioselectivity through a process involving kinetic resolution. beilstein-journals.orgnih.gov A chiral catalyst derived from this compound could potentially be designed to create a specific chiral environment around the substrate, thereby directing the approach of the fluorinating agent to one face of the molecule.

The following table outlines theoretical data for a hypothetical organocatalytic reaction, illustrating the kind of results that would be sought in such research.

Table 1: Hypothetical Asymmetric Michael Addition Catalyzed by a Chiral Derivative of this compound

| Entry | Substrate 1 (Michael Donor) | Substrate 2 (Michael Acceptor) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | Nitrostyrene | 10 | Toluene (B28343) | 25 | 85 | 92 |

| 2 | Butanal | Nitrostyrene | 10 | THF | 25 | 88 | 90 |

| 3 | Propanal | Chalcone | 10 | Dichloromethane | 0 | 75 | 85 |

| 4 | Propanal | Nitrostyrene | 5 | Toluene | 25 | 82 | 91 |

This table is a hypothetical representation and is not based on actual experimental results involving derivatives of this compound.

Further research would be necessary to synthesize chiral derivatives of this compound and evaluate their efficacy as organocatalysts in various stereoselective reactions. The exploration of their potential could contribute to the expanding toolkit of organocatalysis for the efficient and environmentally benign synthesis of chiral molecules.

Application of 4 Chloro 3 Fluoro 2 Methylbenzoic Acid As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 4-Chloro-3-fluoro-2-methylbenzoic acid, stemming from its carboxylic acid group and the potential for nucleophilic substitution or cross-coupling reactions at its halogenated positions, makes it a candidate for the synthesis of a variety of complex organic molecules.

Integration into Heterocyclic Systems (e.g., Quinoxalines, Oxadiazoles, Pyridines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct, published examples of the use of this compound in the synthesis of quinoxalines, oxadiazoles, and pyridines are limited, the general synthetic routes for these heterocycles often rely on precursors with similar functionalities.

For instance, the synthesis of quinoxaline (B1680401) derivatives frequently involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While not a direct precursor, derivatives of this compound could potentially be elaborated into intermediates suitable for such cyclization reactions. For example, related chloro-fluoro aniline (B41778) derivatives are used to produce quinoxalines. nih.gov

Similarly, the formation of 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazines or by the reaction of a carboxylic acid with a hydrazine, followed by cyclization. The carboxylic acid moiety of this compound is well-suited for such transformations. The synthesis of related oxadiazole derivatives often starts with variously substituted benzoic acids.

The synthesis of pyridines can be accomplished through a variety of methods, including Hantzsch pyridine (B92270) synthesis or other condensation reactions. The core structure of this compound could potentially be modified to serve as a component in these multi-component reactions. For example, related trifluoromethylpyridines are synthesized from substituted picolines. nih.gov

Construction of Polyaromatic and Fused Ring Systems

The development of polyaromatic and fused ring systems is of significant interest due to their applications in materials science and as core structures in biologically active molecules. The halogen substituents on this compound offer synthetic handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for the formation of carbon-carbon bonds and the construction of extended aromatic systems.

Although specific examples utilizing this compound for this purpose are not readily found in the literature, the principles of retrosynthetic analysis suggest its potential as a building block. For instance, the chloro and fluoro groups could be selectively functionalized to build up polyaromatic structures in a stepwise manner.

Assembly of Multi-substituted Aromatic Compounds

This compound is itself a multi-substituted aromatic compound. Its inherent functionalities can be used to direct further substitution reactions or can be transformed into other functional groups, enabling the synthesis of a wide array of other multi-substituted aromatic compounds. The carboxylic acid group can be converted to esters, amides, or other functionalities, while the halogen atoms can be replaced through various nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, related tetrahalogenated benzoic acids are synthesized from methyl 2,3,4,5-tetrafluorobenzoate. mdpi.com

Development of Novel Chemical Probes and Ligands

The unique electronic properties imparted by the fluorine and chlorine substituents make this compound an interesting candidate for the development of specialized chemical tools.

Synthesis of Derivatives for Biological Mechanism Elucidation

Fluorine-containing molecules are of great interest in medicinal chemistry and chemical biology. The ¹⁹F nucleus is an excellent NMR probe, and the introduction of a fluorine atom can provide valuable information about the local environment of a molecule in a biological system. While there are no specific reports on the use of this compound for this purpose, related fluorinated benzoic acids are used to create probes for studying biological mechanisms.

The synthesis of derivatives from this starting material could lead to the development of novel chemical probes to investigate enzyme active sites or receptor binding pockets. The lipophilicity and metabolic stability of a molecule can also be modulated by the presence of fluoro and chloro substituents.

Preparation of Ligands for Coordination Chemistry Studies

The carboxylic acid group of this compound is a classic coordinating group for metal ions. This allows for the synthesis of a variety of metal-organic frameworks (MOFs) and coordination complexes. The electronic properties of the resulting complexes can be fine-tuned by the electron-withdrawing effects of the halogen substituents on the aromatic ring. These complexes could have applications in catalysis, gas storage, or as luminescent materials. For instance, related polypyridine compounds with a tripod structure can form complexes with novel structures through nitrogen coordination bonds and interactions with metal ions. guidechem.com

Intermediate in Advanced Materials Research (Excluding Specific Material Properties)

The strategic placement of halogen and methyl substituents on the benzoic acid framework endows this compound with unique electronic and steric properties, making it a molecule of significant interest in the design and synthesis of advanced materials. Its utility as a synthetic intermediate is primarily centered on its potential incorporation into complex molecular architectures, such as those found in liquid crystals and specialized polymers. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the substituted phenyl ring can impart specific conformational preferences and intermolecular interactions crucial for the formation of ordered structures.

Role in the Synthesis of Liquid Crystal Scaffolds

While direct studies detailing the use of this compound in the synthesis of liquid crystals are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a precursor for liquid crystalline materials, particularly those with bent-core or "banana-shaped" architectures. The substitution pattern on the aromatic ring is a critical determinant of the mesomorphic (liquid crystalline) behavior of a compound.

The positioning of the chloro, fluoro, and methyl groups in this compound can lead to specific steric and dipolar attributes that are known to influence the formation of liquid crystal phases. For instance, related compounds such as 3-fluoro-2-methylbenzoic acid have been identified as valuable structural scaffolds for creating bent-core liquid crystals. researchgate.net The introduction of a chlorine atom, as in the target molecule, would be expected to further modulate the molecular shape and polarity, potentially leading to the stabilization of novel mesophases.

A comparative analysis with structurally similar benzoic acid derivatives that have been successfully used in the synthesis of liquid crystals can provide insights into the potential of this compound.

Table 1: Comparison of Benzoic Acid Derivatives in Liquid Crystal Synthesis

| Compound Name | Chemical Structure | Role in Liquid Crystal Synthesis |

| 3-Hydroxybenzoic acid |  | Central core for bent-shaped liquid crystals. mdpi.com |

| 3-Fluoro-2-methylbenzoic acid |  | Structural scaffold for bent-core liquid crystals. researchgate.net |

| This compound |  | Hypothetical precursor for novel liquid crystal structures. |

The synthesis of a hypothetical liquid crystal molecule from this compound could proceed via the following generalized reaction scheme:

Scheme 1: Hypothetical Synthesis of a Liquid Crystal Molecule

In this representative scheme, this compound is first converted to its more reactive acid chloride derivative. This intermediate then undergoes an esterification reaction with a suitable phenolic compound, which itself may contain other mesogenic groups, to yield the final liquid crystal molecule.

Application in Polymer Chemistry as a Monomer or Precursor

In the realm of polymer chemistry, this compound holds potential as a monomer or a precursor for the synthesis of specialized polymers. The carboxylic acid functionality is a versatile reactive group that can participate in various polymerization reactions, most notably polycondensation reactions to form polyesters and polyamides.

The incorporation of the 4-Chloro-3-fluoro-2-methylphenyl moiety into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The presence of the halogen atoms can also serve as sites for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

For instance, this compound could be used as a monomer in the synthesis of aromatic polyesters. These polymers are known for their high performance in demanding applications. The polymerization would typically proceed through a condensation reaction with a suitable diol, either via direct esterification or through a more reactive intermediate such as the corresponding acid chloride.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Polymerization Reaction | Hypothetical Polymer Structure |

| Aromatic Polyester (B1180765) | Aromatic Diol (e.g., Bisphenol A) | Polycondensation |  |

| Aromatic Polyamide | Aromatic Diamine (e.g., p-Phenylenediamine) | Polycondensation |  |

The synthesis of such polymers would allow for the creation of materials with tailored properties. The rigidity of the aromatic backbone, combined with the specific interactions introduced by the substituents, could lead to polymers with high glass transition temperatures and good mechanical strength. While specific examples of polymers derived from this compound are not prevalent in the reviewed literature, its structural analogy to other monomers used in high-performance polymers underscores its potential in this field.

Computational and Theoretical Investigations of 4 Chloro 3 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the behavior of molecules at the electronic level. unamur.be For 4-Chloro-3-fluoro-2-methylbenzoic acid, DFT studies would provide invaluable insights into its electronic structure, reactivity, and charge distribution. Such calculations are typically performed using specific basis sets, like the 6-311++G(d,p) basis set, which has been used for other halogen-substituted benzoic acids. mdpi.comresearchgate.net

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates a more reactive species. For related molecules, these energy gaps have been calculated to understand their electronic properties. epstem.net A dedicated study on this compound would involve optimizing its molecular geometry and then calculating the energies of its frontier orbitals. The visualization of these orbitals would show the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for predicting the reactive sites of a molecule. natscidiscovery.comnatscidiscovery.com An MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would identify the likely sites for intermolecular interactions and chemical reactions.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. For a substituted benzoic acid, this involves studying the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the benzene (B151609) ring.

In the solid state, benzoic acid derivatives typically form dimers through hydrogen bonding between their carboxylic acid groups. ucl.ac.uk Computational studies can model these intermolecular interactions to determine their strength and geometry. nih.govmdpi.comresearchgate.net For this compound, a computational analysis would predict the preferred hydrogen bonding motifs and estimate the energy of these interactions, which are fundamental to understanding its crystal structure and physical properties.

The substituents on the benzene ring have a significant impact on the molecule's preferred conformation. The presence of ortho substituents, such as the chloro, fluoro, and methyl groups in this compound, can lead to steric hindrance and non-covalent interactions that influence the orientation of the carboxylic acid group. nih.govmdpi.comresearchgate.net A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the C-C and C-O bonds of the carboxylic group to identify the most stable conformers and the energy barriers between them. This would elucidate how the interplay between the electronic effects of the halogens and the steric bulk of the methyl group dictates the molecule's three-dimensional shape.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational approaches can provide a detailed understanding of its reactivity, guiding the synthesis of new derivatives and predicting potential reaction outcomes.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the identification of associated transition states are fundamental to understanding the reactivity of this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. These calculations can model the interactions between reactants, trace the geometric and electronic changes as the reaction progresses, and identify the highest energy point along the reaction coordinate, which corresponds to the transition state.

For instance, in the esterification or amidation of this compound, computational models can predict the step-by-step mechanism, including the formation of tetrahedral intermediates and the subsequent elimination of a leaving group. The substitution pattern on the benzene ring—a chloro, a fluoro, and a methyl group—introduces electronic and steric complexities that can be systematically studied. DFT calculations can reveal how these substituents influence the stability of intermediates and the geometry of transition states.

While specific studies on this compound are not extensively documented in public literature, research on analogous substituted benzoic acids provides a framework for the expected outcomes. For example, studies on ortho-chloro and ortho-fluoro benzoic acids have detailed the potential for intramolecular interactions and their effect on the conformational landscape and reactivity. mdpi.comresearchgate.net

A hypothetical reaction pathway for the amidation of this compound with a generic amine (R-NH2) could be computationally modeled to yield the following illustrative data:

| Reaction Step | Description | Key Geometric Parameters (Predicted) |

| Reactants | This compound + R-NH2 | C-O bond lengths in carboxyl group: ~1.21 Å (carbonyl), ~1.36 Å (hydroxyl) |

| Transition State 1 | Nucleophilic attack of the amine on the carbonyl carbon | Formation of a partial N-C bond (~1.8 Å); Elongation of the C=O bond (~1.25 Å) |

| Tetrahedral Intermediate | Formation of a zwitterionic or neutral tetrahedral species | N-C bond length: ~1.5 Å; C-O bond lengths approximately equal (~1.3 Å) |

| Transition State 2 | Proton transfer and/or departure of the leaving group (H2O) | Elongation of the C-OH2 bond (~1.9 Å); Re-formation of the C=O double bond |

| Products | Amide derivative + Water | Planar amide bond; C=O bond length: ~1.23 Å |

This table is illustrative and represents the type of data that would be generated from a computational study. The specific values would be dependent on the level of theory and the specific reacting amine.

Determination of Activation Energy Barriers for Key Transformations

A critical aspect of computational reaction mechanism elucidation is the determination of activation energy barriers (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. By calculating the energy difference between the reactants and the transition state, computational models can provide quantitative estimates of these barriers.

For this compound, key transformations of interest would include esterification, amidation, and reactions involving the substituents on the aromatic ring. The calculated activation energies can help in selecting appropriate reaction conditions, such as temperature and catalysts, to favor a desired reaction pathway.

An illustrative data table for the calculated activation energies for competing hypothetical reactions of this compound is presented below:

| Reaction Type | Hypothetical Reactant | Predicted Activation Energy (Ea) (kJ·mol⁻¹) |

| Esterification | Methanol (uncatalyzed) | 80 - 100 |

| Esterification | Methanol (acid-catalyzed) | 50 - 70 |

| Amidation | Ammonia (B1221849) | 90 - 110 |

| Decarboxylation | (Thermal) | > 200 |

This table is for illustrative purposes. The actual activation energies would need to be calculated using appropriate computational methods.

Structure-Reactivity Relationships and Design Principles

Computational chemistry provides a powerful platform for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, it is possible to build models that predict the reactivity of novel derivatives. This approach is invaluable for designing molecules with desired properties and for understanding the fundamental principles that govern their chemical behavior.

Correlating Electronic and Steric Properties with Reaction Outcomes

The reactivity of this compound is governed by a delicate interplay of the electronic and steric effects of its substituents. The chloro and fluoro groups are electron-withdrawing, which increases the acidity of the carboxylic acid and the electrophilicity of the aromatic ring. The methyl group, in contrast, is electron-donating and provides steric bulk.

Computational methods can quantify these effects. For example, calculated properties such as the partial atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and various steric parameters can be correlated with experimentally observed or computationally predicted reaction outcomes.

A hypothetical analysis could involve correlating the calculated pKa of a series of derivatives of this compound (where one substituent is varied) with the Hammett parameter of the changing substituent. This would provide a quantitative measure of the electronic influence on the acidity. Similarly, the rates of a specific reaction could be correlated with the steric bulk of the substituents, often quantified by parameters like the Taft steric parameter (Es).

An illustrative data table showing the correlation of electronic properties with a hypothetical reaction rate is provided below:

| Derivative of this compound | LUMO Energy (eV) | Predicted Relative Reaction Rate |

| (Original Molecule) | -1.5 | 1.0 |

| 2-Ethyl derivative | -1.45 | 0.8 |

| 2-Trifluoromethyl derivative | -1.8 | 2.5 |

| 5-Nitro derivative | -2.1 | 5.0 |

This table is illustrative. The actual values would depend on the specific reaction and the computational methodology.

In Silico Screening for Novel Derivatization Opportunities

In silico screening involves the use of computational methods to rapidly evaluate a large virtual library of compounds for a specific property or activity. In the context of this compound, this approach can be used to identify promising new derivatization strategies without the need for extensive experimental synthesis and testing.

For example, a virtual library of different alcohols or amines could be computationally "reacted" with this compound. By calculating the reaction energies and activation barriers for each virtual reaction, it would be possible to prioritize candidates that are most likely to react efficiently and yield stable products. This can significantly accelerate the discovery of new derivatives with potentially interesting biological or material properties.

The screening process can also be extended to predict the properties of the resulting derivatives. For instance, if the goal is to develop a new pharmaceutical agent, computational models can be used to predict properties like binding affinity to a target protein, solubility, and metabolic stability. This multi-parameter optimization allows for a more rational design of new molecules based on this compound.

An illustrative workflow for an in silico screening project could be:

Define the desired properties of the novel derivative (e.g., high reactivity, specific electronic properties).

Generate a virtual library of reactants (e.g., a diverse set of nucleophiles).

Perform high-throughput computational calculations to predict the outcome of the reaction between this compound and each member of the library.

Filter the results based on the predicted reaction feasibility and the desired properties of the product.

Select a small number of the most promising candidates for experimental synthesis and validation.

This computational approach streamlines the research and development process, making it more efficient and cost-effective.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are crucial for the detailed structural confirmation and for monitoring reactions involving 4-Chloro-3-fluoro-2-methylbenzoic acid. These techniques provide precise information on the molecule's vibrational modes, nuclear environment, and fragmentation patterns.

Vibrational Spectroscopy (FTIR, FT-Raman) for Detailed Mode Assignment

The spectra are expected to be complex due to the multiple substituents on the benzene (B151609) ring. Key vibrational modes include:

O-H Stretching: A broad band characteristic of the carboxylic acid dimer is expected in the FTIR spectrum, typically in the 2500–3300 cm⁻¹ region, arising from the hydrogen-bonded hydroxyl groups.

C=O Stretching: A strong absorption band in the FTIR spectrum, typically between 1680 and 1710 cm⁻¹, corresponds to the carbonyl group of the carboxylic acid. In the solid state, this band's position is influenced by the dimeric hydrogen bonding.

Aromatic C=C Stretching: The benzene ring will exhibit several stretching vibrations in the 1450–1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000–3100 cm⁻¹, while the methyl group's C-H stretching will appear in the 2850–2960 cm⁻¹ region.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, though their exact positions can be influenced by coupling with other vibrational modes. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| O-H stretch (in dimer) | 2500-3300 | Broad, Strong | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Methyl C-H stretch | 2850-2960 | Medium | Medium |

| C=O stretch | 1680-1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-F stretch | 1000-1250 | Strong | Weak |

| C-Cl stretch | 600-800 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) for Complex Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom. The methyl protons will likely appear as a singlet. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the different carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The carbonyl carbon will resonate at a low field (around 170 ppm).

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent chloro and methyl substituents. biophysics.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11-13 | s (broad) | -COOH |

| ¹H | ~7.5-8.0 | d | Aromatic H |

| ¹H | ~7.2-7.6 | d | Aromatic H |

| ¹H | ~2.2-2.5 | s | -CH₃ |

| ¹³C | ~170 | s | -COOH |

| ¹³C | ~155-160 (d) | d, ¹JCF | C-F |

| ¹³C | ~120-140 | m | Aromatic C |

| ¹³C | ~15-20 | s | -CH₃ |

| ¹⁹F | ~ -110 to -130 | m | Ar-F |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. nist.govdocbrown.info

The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO) from the [M-OH]⁺ fragment. docbrown.infonist.gov The presence of halogen atoms will also influence the fragmentation, with potential losses of Cl and F radicals or HCl and HF molecules. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188/190 | [C₈H₆ClFO₂]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₈H₅ClFO]⁺ | Loss of -OH |

| 143/145 | [C₇H₅ClFO]⁺ | Loss of -COOH |

| 115/117 | [C₆H₅Cl]⁺ | Loss of -COOH and -F |

| 108 | [C₆H₅F]⁺ | Loss of -COOH and -Cl |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound, 3-Fluoro-4-methylbenzoic acid, provides significant insights into the expected solid-state structure. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Based on the structure of 3-Fluoro-4-methylbenzoic acid, it is highly probable that this compound crystallizes in a centrosymmetric space group, with the fundamental packing motif being the formation of hydrogen-bonded dimers. researchgate.net

| Parameter | Expected Value (based on 3-Fluoro-4-methylbenzoic acid) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |

Analysis of Intermolecular Interactions: Hydrogen Bonds and Halogen Bonds

The crystal packing of this compound is expected to be dominated by strong intermolecular interactions.

Hydrogen Bonds: The most significant intermolecular interaction will be the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a very common and robust supramolecular synthon for carboxylic acids.

Hirshfeld Surface Analysis and Crystal Energy Decomposition

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of the molecular shape and its immediate environment. The analysis of the Hirshfeld surface and the associated two-dimensional fingerprint plots offer quantitative insights into the nature and prevalence of different intermolecular contacts.

A Hirshfeld surface analysis of a related compound, 4-fluorobenzoic acid in a co-crystal, revealed the significance of N-H···O and O-H···O hydrogen bonds in stabilizing the crystal structure. researchgate.neteurjchem.com For other substituted benzoic acids, studies have shown that weak interactions like π-π stacking and C-H···π interactions are also crucial in determining the self-association and crystallization behavior. acs.orgucl.ac.uk In the case of this compound, the chlorine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, further stabilizing the crystal packing.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a summary of the intermolecular contacts. The distribution and shape of the points on the plot are characteristic of specific types of interactions. For instance, sharp, distinct spikes often represent strong hydrogen bonds, while more diffuse regions can indicate weaker van der Waals forces or π-π stacking.

For substituted benzoic acids, the total interaction energy is a sum of these components. The hydrogen bonding between carboxylic acid groups is expected to have a significant electrostatic and polarization component. The dispersion forces, arising from instantaneous fluctuations in electron density, are important for the π-π stacking interactions between the aromatic rings. The halogen atoms can contribute to both electrostatic and dispersion interactions. A breakdown of the interaction energies for a hypothetical crystal structure of this compound would likely reveal the dominant role of hydrogen bonding in dimer formation, with significant contributions from dispersion and electrostatic interactions involving the halogen substituents.

Table 1: Representative Intermolecular Contacts and Their Expected Contributions in Crystalline this compound

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Expected Energetic Contribution |

| Hydrogen Bond | O-H···O | ~2.6 | Strong, primarily electrostatic and polarization |

| Halogen Bond | C-Cl···O | ~3.1 | Moderate, electrostatic and dispersion |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | ~3.5 - 3.8 | Moderate, primarily dispersion |

| C-H···O Hydrogen Bond | C-H···O | ~3.2 - 3.5 | Weak, electrostatic and dispersion |

| C-H···F Hydrogen Bond | C-H···F | ~3.1 - 3.4 | Weak, electrostatic and dispersion |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for the analysis of organic compounds like this compound. They are routinely used to determine the purity of synthesized batches and to monitor the progress of chemical reactions by separating the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For substituted benzoic acids, reversed-phase HPLC is a common and effective approach. ekb.eg A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). ekb.egsielc.comrsc.org

The development of an advanced HPLC method would focus on optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve high resolution and short analysis times. For complex mixtures, a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities. ekb.eg Detection is typically performed using a UV-Vis detector, as the aromatic ring of the benzoic acid derivative absorbs UV light. rsc.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While carboxylic acids can be analyzed directly by GC, they often exhibit poor peak shapes due to their polarity and tendency to adsorb onto the column. Therefore, derivatization is frequently employed to convert the carboxylic acid to a more volatile and less polar ester, such as a methyl ester. This can be achieved by reaction with a suitable reagent like diazomethane or by using an acidic methanol solution. The resulting ester can then be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer.

Table 2: Illustrative HPLC and GC Method Parameters for the Analysis of this compound

| Parameter | HPLC Method | GC Method (after derivatization) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Gradient/Temperature Program | 50% B to 95% B in 15 min | 100 °C (2 min), then to 250 °C at 10 °C/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Detector | UV-Vis at 254 nm | Mass Spectrometer (MS) |

Coupling with Mass Spectrometry (LC-MS/MS, GC-MS) for Mechanistic Studies

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for the structural elucidation of unknown compounds and for detailed mechanistic studies of chemical reactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for identifying intermediates and byproducts in reaction mixtures without the need for derivatization. vu.edu.aunih.gov The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids, typically operating in the negative ion mode to deprotonate the carboxylic acid group [M-H]⁻. nih.gov In an LC-MS/MS experiment, the precursor ion corresponding to the deprotonated molecule is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable structural information that can be used to identify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. nih.gov For this compound, after derivatization to its methyl ester, GC-MS analysis would provide both the retention time, which is characteristic of the compound, and its mass spectrum. The mass spectrum shows the molecular ion and a series of fragment ions. The fragmentation pattern is highly reproducible and can be used to confirm the identity of the compound by comparison with a library of known spectra. For mechanistic studies, GC-MS can be used to identify and quantify the products of a reaction, providing insights into the reaction pathway and kinetics. The high sensitivity and selectivity of GC-MS make it an excellent tool for detecting trace-level impurities and byproducts. shimadzu.com

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, from its solid-state structure to its behavior in complex reaction mixtures.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Fluoro 2 Methylbenzoic Acid

Discovery of Novel Synthetic Transformations

Future research will likely focus on leveraging the unique electronic and steric environment of the 4-Chloro-3-fluoro-2-methylbenzoic acid scaffold to forge new carbon-carbon and carbon-heteroatom bonds through advanced catalytic methods.

A primary area of exploration is the transition-metal-catalyzed C–H functionalization of the aromatic ring. While the carboxylic acid group is a well-established ortho-directing group, the substitution pattern of this molecule offers unique regioselectivity challenges and opportunities. acs.orgnih.gov Research into ruthenium, rhodium, or iridium-catalyzed ortho-C–H arylations, olefinations, and alkylations could provide direct routes to novel derivatives. mdpi.comsemanticscholar.org The development of catalysts that can selectively activate the C-H bond at the C5 or C6 position would be a significant breakthrough.

Furthermore, chelation-assisted meta-C–H functionalization represents a formidable but highly rewarding challenge. scispace.comnih.gov Designing templates that can overcome the inherent directing effect of the carboxyl group to functionalize the C5 position would unlock a new dimension of derivatives. Cobalt-catalyzed, carboxylate-directed functionalization with alkynes, styrenes, and dienes also presents a promising route to complex cyclic products. nih.gov

| Transformation Type | Potential Reaction Site | Catalyst System (Example) | Potential Product Class |

| Ortho-C–H Arylation | C6 | [Ru(p-cymene)Cl2]2 / Phosphine (B1218219) Ligand | Biaryl carboxylic acids |

| Ortho-C–H Olefination | C6 | [Cp*RhCl2]2 / AgOAc | Stilbene derivatives |

| Meta-C–H Acetoxylation | C5 | Pd(OAc)2 / Nitrile-based template | Phenolic derivatives |

| Benzylic C–H Cross-Coupling | 2-methyl group | Cu Catalyst / Photoredox | Substituted benzyl (B1604629) derivatives acs.org |

Exploration of Underutilized Reactivity Profiles

Beyond C-H activation, the inherent reactivity of the existing functional groups on this compound remains underexplored.

Decarboxylative cross-coupling reactions offer a powerful strategy to utilize the carboxylic acid as a disposable handle for forming new bonds. wikipedia.org Palladium or copper-catalyzed decarboxylative couplings with aryl halides or other coupling partners could generate novel biaryl compounds where the carboxylic acid is replaced. rsc.orgwpunj.edu This approach is advantageous as it uses a readily available functional group to access structures that might be difficult to synthesize otherwise. nih.gov

The benzylic methyl group is another site of latent reactivity. Functionalization of the methyl group through benzylic bromination is a known transformation for similar molecules. ossila.com However, more advanced methods such as copper-catalyzed benzylic C–H fluorination followed by nucleophilic substitution could provide access to a diverse range of derivatives with modified side chains. acs.org

Finally, decarboxylative reactions mediated by photoredox catalysis could generate aryl radicals from the carboxylic acid. researchgate.net These highly reactive intermediates could participate in a variety of addition and coupling reactions, opening up new synthetic pathways.

Integration into Emerging Fields of Chemical Synthesis

The unique structure of this compound makes it an ideal candidate for exploration within emerging areas of chemical synthesis, particularly photoredox catalysis.

Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions, offering a sustainable alternative to traditional methods. wikipedia.orgnih.gov Subjecting this compound to photoredox conditions could facilitate novel transformations. For example, its carboxylic acid moiety could be a precursor for acyl radicals in carbonylation reactions to synthesize complex heterocycles. mdpi.com The chloro- and fluoro-substituents could also influence single-electron transfer (SET) processes, potentially enabling unique reactivity patterns not observed with simpler benzoic acids. princeton.edu

Dual catalysis, which merges photoredox catalysis with transition metal catalysis (e.g., nickel), is another promising frontier. nih.gov This approach could enable challenging cross-coupling reactions, such as C–N or C–S bond formation, using the aryl halide functionalities of the molecule or derivatives thereof.

Development of Sustainable Synthesis Protocols

Future research must prioritize the development of environmentally benign and efficient synthetic methods involving this compound.

A key goal is the replacement of expensive and toxic precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on more abundant and less toxic first-row transition metals like cobalt, iron, and copper. nih.govnih.gov These base metals have shown promise in C–H activation and cross-coupling reactions of benzoic acids.

Another avenue is the development of reactions that proceed in green solvents, such as water, or under solvent-free conditions. Palladium-catalyzed decarboxylative couplings have been shown to work in aqueous media, providing a precedent for developing similar sustainable protocols for this specific compound. rsc.org Furthermore, using molecular oxygen from the air as the terminal oxidant in C-H functionalization reactions represents a highly atom-economical and sustainable approach. scispace.com

| Sustainability Approach | Research Goal | Example Reaction |

| Base Metal Catalysis | Replace precious metals with earth-abundant alternatives. | Cobalt-catalyzed C-H annulation with alkynes. nih.gov |

| Green Solvents | Perform reactions in environmentally friendly media. | Pd-catalyzed decarboxylative arylation in water. rsc.org |

| Atom Economy | Utilize efficient oxidants and minimize waste. | C-H olefination using O2 as the terminal oxidant. scispace.com |

| Process Intensification | Develop more direct and efficient synthetic routes. | Catalytic synthesis from simple fluorotoluene precursors. |

Advanced Theoretical Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on this compound.

DFT calculations can provide deep mechanistic insights into potential reaction pathways, helping to explain observed regioselectivity or predict the outcomes of new transformations. mdpi.com For instance, theoretical studies can model the transition states of various C–H activation pathways, clarifying why a particular site on the aromatic ring is more reactive under specific catalytic conditions. This predictive power can significantly reduce the amount of empirical screening required, accelerating the discovery of new reactions.

Computational models can also be used to design new catalysts and directing groups tailored for specific transformations of this substrate. By simulating the interaction between the substrate and various ligand-metal complexes, researchers can rationally design catalysts that favor a desired, and perhaps challenging, reaction pathway, such as meta-C-H functionalization. mdpi.com The influence of solvents on reactivity can also be studied using computational models, aiding in the optimization of reaction conditions. researchgate.net

Q & A

Basic: What are the established synthetic routes for 4-Chloro-3-fluoro-2-methylbenzoic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach includes:

Halogenation : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution (EAS) using Cl₂ (with FeCl₃ catalyst) and F₂ (or HF-pyridine) under controlled temperatures (0–5°C) to ensure regioselectivity .

Methylation : Add the methyl group at the ortho position using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF at 80°C .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable, as validated by HPLC .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 7.1–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 216) .